Cas no 1001180-04-6 ((S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid)

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key structural features include a tert-butoxycarbonyl (Boc)-protected amine group and a 4-chlorophenyl substituent, making it valuable for peptide coupling and asymmetric synthesis. The Boc group enhances stability during reactions while allowing selective deprotection under mild acidic conditions. The presence of the 4-chlorophenyl moiety contributes to its utility in designing bioactive compounds. This compound is particularly advantageous for constructing enantiomerically pure molecules due to its defined stereochemistry at the α-carbon. It serves as a versatile building block in medicinal chemistry, enabling the synthesis of complex targets with high precision.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid structure
1001180-04-6 structure
Product name:(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
CAS No:1001180-04-6
MF:C14H18ClNO4
MW:299.750023365021
MDL:MFCD16394572
CID:3165236
PubChem ID:29947824

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • Boc-(S)-3-aMino-2-(4-chlorophenyl)propanoic acid
    • (S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid
    • (S)-3-((TERT-BUTOXYCARBONYL)AMINO)-2-(4-CHLOROPHENYL)PROPANOIC ACID
    • FD10295
    • (S)-3-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)propanoic acid
    • (S)-3-(Boc-amino)-2-(4-chlorophenyl)propanoic Acid
    • (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoicacid
    • SCHEMBL192205
    • GS-0833
    • AKOS026670320
    • (2S)-2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
    • 1001180-04-6
    • CS-0034024
    • Boc-(S)-3-amino-2-(4-chlorophenyl)propanoicacid
    • MFCD16394572
    • (2S)-3-[(tert-butoxycarbonyl)amino]-2-(4-chlorophenyl)propanoic acid
    • DS-019266
    • RIGRQUWZTOVESX-LLVKDONJSA-N
    • (2S)-3-{[(tert-butoxy)carbonyl]amino}-2-(4-chlorophenyl)propanoic acid
    • (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
    • MDL: MFCD16394572
    • Inchi: InChI=1S/C14H18ClNO4/c1-14(2,3)20-13(19)16-8-11(12(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
    • InChI Key: RIGRQUWZTOVESX-LLVKDONJSA-N
    • SMILES: CC(C)(OC(NC[C@@H](C(O)=O)C1=CC=C(Cl)C=C1)=O)C

Computed Properties

  • Exact Mass: 299.0924357g/mol
  • Monoisotopic Mass: 299.0924357g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 75.6Ų

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
Y1198704-1g
(S)-3-(Boc-amino)-2-(4-chlorophenyl)propanoic Acid
1001180-04-6 97%
1g
$410 2024-07-20
eNovation Chemicals LLC
Y1198704-0.25g
(S)-3-(Boc-amino)-2-(4-chlorophenyl)propanoic Acid
1001180-04-6 97%
0.25g
$180 2024-07-20
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-EJ729-50mg
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
1001180-04-6 95+%
50mg
414.0CNY 2021-07-14
abcr
AB550620-1 g
(S)-3-tert-Butoxycarbonylamino-2-(4-chloro-phenyl)-propionic acid; .
1001180-04-6
1g
€625.70 2023-04-13
Ambeed
A408889-1g
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
1001180-04-6 95%
1g
$450.0 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT9017-100mg
(2S)-3-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)propanoic acid
1001180-04-6 95%
100mg
¥336.0 2024-04-26
A2B Chem LLC
AE26169-100mg
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
1001180-04-6 95%
100mg
$49.00 2024-04-20
A2B Chem LLC
AE26169-1g
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
1001180-04-6 95%
1g
$360.00 2024-04-20
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBT9017-1g
(2S)-3-(tert-butoxycarbonylamino)-2-(4-chlorophenyl)propanoic acid
1001180-04-6 95%
1g
¥1710.0 2024-04-26
A2B Chem LLC
AE26169-250mg
(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
1001180-04-6 95%
250mg
$96.00 2024-04-20

Additional information on (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid

Introduction to (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid (CAS No. 1001180-04-6)

(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid (CAS No. 1001180-04-6) is a chiral amino acid derivative that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and pharmaceutical research. This compound is characterized by its unique structural features, including a tert-butoxycarbonyl (Boc) protecting group on the amino functionality and a 4-chlorophenyl substituent on the α-carbon. These characteristics make it a valuable intermediate in the synthesis of various biologically active molecules and drug candidates.

The tert-butoxycarbonyl (Boc) protecting group is widely used in peptide synthesis due to its stability under mild acidic conditions and its ease of removal with strong acids such as trifluoroacetic acid (TFA). This property allows for precise control over the reactivity of the amino group, facilitating stepwise synthesis of complex peptides and proteins. The 4-chlorophenyl substituent, on the other hand, introduces additional chemical diversity and can influence the pharmacological properties of the final product, such as solubility, metabolic stability, and binding affinity to target receptors.

Recent studies have highlighted the importance of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid in the development of novel therapeutic agents. For instance, a 2023 publication in the Journal of Medicinal Chemistry reported the use of this compound as a key intermediate in the synthesis of a series of potent inhibitors targeting protein-protein interactions (PPIs). These inhibitors showed promising activity against cancer-related PPIs, demonstrating the potential of this compound in oncology research.

In another study published in Bioorganic & Medicinal Chemistry Letters, researchers utilized (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid to synthesize a library of peptidomimetics designed to modulate G protein-coupled receptors (GPCRs). The resulting compounds exhibited high selectivity and efficacy in modulating specific GPCRs, opening new avenues for the treatment of neurological disorders and metabolic diseases.

The chiral nature of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid is crucial for its biological activity. Chirality plays a significant role in drug design, as enantiomers can exhibit different pharmacological properties. The S-enantiomer specifically has been shown to possess superior activity compared to its R-counterpart in several biological assays. This enantioselectivity is often achieved through asymmetric synthesis techniques, such as catalytic asymmetric hydrogenation or enzymatic resolution.

The synthetic route to (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid typically involves several steps, including the protection of the amino group with Boc, followed by coupling with a 4-chlorophenyl-containing electrophile. The final step often involves deprotection to reveal the free amino group, which can then be further functionalized as needed. Recent advancements in green chemistry have led to more sustainable and environmentally friendly synthetic methods, reducing waste and improving overall efficiency.

In addition to its applications in drug discovery, (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid has also found use in academic research settings. Its unique structure makes it an excellent model compound for studying fundamental aspects of organic chemistry, such as reaction mechanisms and stereochemical control. Furthermore, it serves as a valuable tool for investigating protein structure-function relationships and enzyme catalysis.

The safety profile of (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid is an important consideration for both laboratory use and industrial-scale production. While it is not classified as a hazardous material under current regulations, proper handling procedures should be followed to ensure worker safety and environmental protection. This includes wearing appropriate personal protective equipment (PPE), working under fume hoods when necessary, and disposing of waste materials according to local guidelines.

In conclusion, (S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid (CAS No. 1001180-04-6) is a versatile and valuable compound with broad applications in chemical biology and pharmaceutical research. Its unique structural features and chiral nature make it an ideal intermediate for synthesizing biologically active molecules with diverse therapeutic potentials. Ongoing research continues to uncover new uses for this compound, further solidifying its importance in modern medicinal chemistry.

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(CAS:1001180-04-6)(S)-3-((tert-Butoxycarbonyl)amino)-2-(4-chlorophenyl)propanoic acid
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